1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
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Overview
Description
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one is a heterocyclic compound with a unique spiro structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a spiro linkage between a triaza ring and a decane ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of 1,3-diaminopropane with a suitable diketone in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to receptor sites, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound shares a similar spiro structure but with a phenyl group, which imparts different chemical properties.
2,8-Diazaspiro[4.5]decan-1-one: Another related compound with a diaza ring, used in different chemical contexts.
Properties
CAS No. |
923944-09-6 |
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Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,3-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H17N3O/c1-11-7-12(2)9(8(11)13)3-5-10-6-4-9/h10H,3-7H2,1-2H3 |
InChI Key |
XZMGLDKYUQMLTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2(C1=O)CCNCC2)C |
Origin of Product |
United States |
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